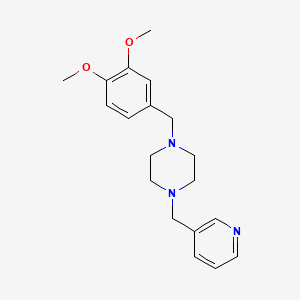
6,7-dimethoxy-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-3-(4-methoxyphenyl)-2,4(1H,3H)-quinazolinedione is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as DMQD and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of DMQD is not fully understood. However, it has been suggested that DMQD may inhibit the activity of certain enzymes that are involved in inflammation and tumor growth. DMQD may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
DMQD has been shown to have anti-inflammatory and anti-tumor effects in vitro. It has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. DMQD has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DMQD has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. DMQD has been shown to have anti-inflammatory and anti-tumor effects in vitro, which makes it a promising compound for further study. However, there are also limitations to the use of DMQD in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the study of DMQD. Further research is needed to determine its mechanism of action and its safety and efficacy in vivo. DMQD may also be useful in the treatment of other diseases, such as cardiovascular disease and diabetes. In addition, DMQD may have applications in drug delivery systems and as a tool for studying certain biological processes.
Conclusion:
In conclusion, DMQD is a synthetic compound that has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor effects in vitro and may be useful in the treatment of neurodegenerative diseases. DMQD has several advantages for use in lab experiments, but more research is needed to determine its safety and efficacy in vivo. There are several future directions for the study of DMQD, and it may have applications in drug delivery systems and as a tool for studying certain biological processes.
Méthodes De Synthèse
DMQD can be synthesized using various methods, including the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosgene. Another method involves the reaction of 4-methoxyphenylhydrazine with 3,4-dimethoxybenzaldehyde, followed by cyclization with phosgene. These methods have been successfully used to synthesize DMQD in the laboratory.
Applications De Recherche Scientifique
DMQD has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and anti-tumor activity in vitro. DMQD has also been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, DMQD has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-11-6-4-10(5-7-11)19-16(20)12-8-14(23-2)15(24-3)9-13(12)18-17(19)21/h4-9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHQKAFERTVHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC(=C(C=C3NC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)








